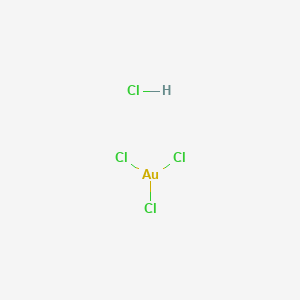

Trichlorogold;hydrochloride

説明

Synthesis Analysis

The synthesis of compounds related to Trichlorogold;hydrochloride involves intricate processes, such as the reaction of specific precursors under controlled conditions. For example, Technetium trichloride synthesis, which might share similarities with trichlorogold;hydrochloride's synthesis, occurs through the reaction of Tc(2)(O(2)CCH(3))(4)Cl(2) with HCl(g) at 300 °C, resulting in a compound isostructural with its rhenium homologue, showcasing the complex mechanisms involved in synthesizing such chlorinated compounds (Poineau et al., 2010).

Molecular Structure Analysis

The structural analysis of related compounds provides insights into the molecular geometry and coordination of trichlorogold;hydrochloride. The crystal structures of cyclic trinuclear organogold compounds reveal the addition of iodine atoms to gold atoms, indicating how molecular structure can be determined through X-ray crystallography and the significance of intermolecular interactions in defining the structure (Vickery & Balch, 1997).

Chemical Reactions and Properties

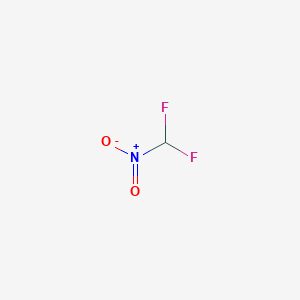

Trichlorogold;hydrochloride participates in various chemical reactions, illustrating its reactivity and the formation of different products. The compound's reactivity with nitrogenous and carbonaceous compounds, for instance, highlights its potential in forming new chemical entities and the kinetics of these reactions, essential for understanding its chemical behavior and applications in synthesis (Soltermann, Canonica, & von Gunten, 2015).

Physical Properties Analysis

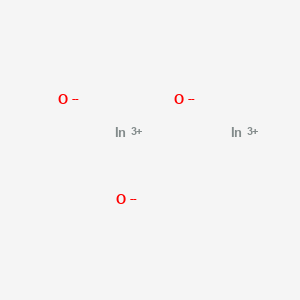

Physical properties, including solubility, melting point, and crystal structure, are crucial for comprehending how trichlorogold;hydrochloride behaves under different conditions. The lanthanide bis-hydroxychlorides' study offers insights into such properties, demonstrating how they can be influenced by the ionic radius of the central atom and the presence of hydrogen bonds, which could be paralleled in the study of trichlorogold;hydrochloride's physical characteristics (Zehnder et al., 2010).

Chemical Properties Analysis

The chemical properties of trichlorogold;hydrochloride, including reactivity, electron affinity, and stability, are integral to its application in chemical synthesis and reactions. The preparation of azoimidazole gold(III) complexes, for instance, showcases the complex's chemical versatility and its potential for forming stable structures with unique properties, hinting at the broader chemical utility of trichlorogold;hydrochloride (Tskhovrebov et al., 2021).

科学的研究の応用

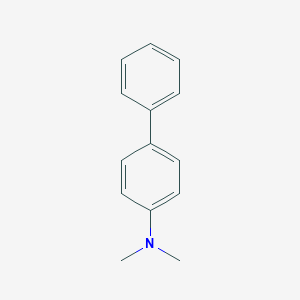

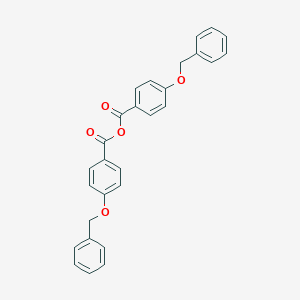

Synthesis and Structural Characterization : Trichlorogold hydrochloride is used in the synthesis of novel triarylazoimidazole trichlorogold(III) complexes, as detailed in a study by Tskhovrebov et al. (2021). The study emphasizes its role in structural characterization, including N(imidazolic)···Au and N(azo group)···Au distances, highlighting its significance in square planar gold(III) complexes with weakly binding azogroup. It also notes non-covalent chlorine···chlorine interactions in these complexes (Tskhovrebov et al., 2021).

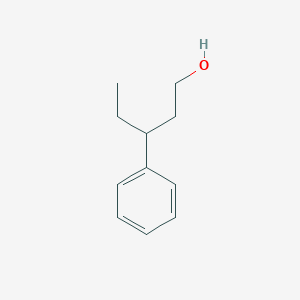

Drug Delivery Applications : In the field of drug delivery, trichlorogold hydrochloride plays a role in the synthesis of tris(2-(2-formylphenoxy)ethyl)amine, as reported by Karimi et al. (2018). This compound is a multi-functional cross-linker for chitosan hydrogels, which are pH- and thermo-responsive, indicating its potential in targeted drug delivery and bioavailability enhancement (Karimi et al., 2018).

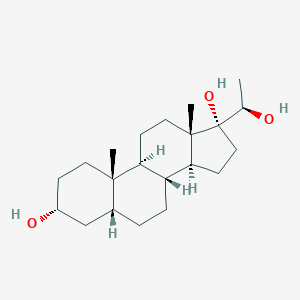

Catalysis in Asymmetric Synthesis : A study by Gladysz et al. (2020) discusses the use of trichlorogold hydrochloride in the synthesis of enantiopure 1,2-ethylenediamines. These compounds, derived from α-amino acids, are used as agents for asymmetric catalysis, highlighting the role of trichlorogold hydrochloride in facilitating the preparation of enantiopure compounds (Gladysz et al., 2020).

Chemical Analysis and Detection Techniques : The use of trichlorogold hydrochloride is also noted in analytical techniques for identifying and quantifying certain compounds. For example, Almenares-López et al. (2019) describe a method involving trichlorogold hydrochloride for the detection of trichloronate using chiral chromatography and UV/Vis spectrophotometry (Almenares-López et al., 2019).

Safety And Hazards

特性

IUPAC Name |

trichlorogold;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Au.4ClH/h;4*1H/q+3;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDLSFRRYNGEBEJ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl.Cl[Au](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AuCl4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trichlorogold;hydrochloride | |

CAS RN |

16903-35-8 | |

| Record name | Chloroauric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16903-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。